molecular formula C16H14IN3O2 B2389091 N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 168835-91-4

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2389091
CAS No.: 168835-91-4
M. Wt: 407.211
InChI Key: FFWVHYVZQRMERB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of an iodophenyl group attached to the quinazoline core, which is further substituted with two methoxy groups. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 6,7-dimethoxyquinazoline.

    Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 6,7-dimethoxyquinazoline under suitable reaction conditions. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as dimethylformamide) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Phenyl-substituted quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as a kinase inhibitor, which is important in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds also contain an iodophenyl group and exhibit similar biological activities.

    N-(4-iodophenyl)-N′-2-chloroethylurea: Known for its anticancer properties, this compound shares structural similarities with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit kinases makes it a valuable compound in cancer research and drug development.

Properties

IUPAC Name

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVHYVZQRMERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-iodoaniline (4.89 g, 22.3 mmol) and 4-chloro-6,7-dimethoxyquinazoline (5.00 g, 22.3 mmol), in isopropanol (200 ml) was heated at reflux for 3 hours before the reaction was allowed to cool to ambient temperature. The solid which had precipitated was collected by suction filtration and washed with diethyl ether (2×50 ml). Drying of this material yielded 4-(4-iodoanilino)-6,7-dimethoxyquinazoline (9.38 g, 95% yield) as a white solid:
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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